molecular formula C8H10FNO2S B1456096 3-Fluoro-2-(methanesulfonylmethyl)aniline CAS No. 1339571-94-6

3-Fluoro-2-(methanesulfonylmethyl)aniline

Cat. No. B1456096
CAS RN: 1339571-94-6
M. Wt: 203.24 g/mol
InChI Key: OKETVCKJAAJWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(methanesulfonylmethyl)aniline is a chemical compound with the CAS Number: 1339571-94-6 . It has a molecular weight of 203.24 . This compound belongs to the class of organic compounds known as aminotoluenes, which are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-2-[(methylsulfonyl)methyl]aniline . The InChI code for this compound is 1S/C8H10FNO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 .


Physical And Chemical Properties Analysis

3-Fluoro-2-(methanesulfonylmethyl)aniline is a powder that is stored at room temperature .

Scientific Research Applications

Synthetic Methodologies

One significant application of compounds structurally related to 3-Fluoro-2-(methanesulfonylmethyl)aniline is in the field of synthetic chemistry. For example, the palladium- and nickel-catalyzed amination of aryl fluorosulfonates with aromatic and alkyl amines is a notable reaction. This process facilitates the formation of new C–N bonds, showcasing the potential of using sulfonate esters in commercial amination reactions (Hanley et al., 2016). Similarly, the electrochemical synthesis of self-doped polyaniline in fluorosulfonic acid/acetonitrile solution demonstrates the utility of sulfonated anilines in conducting polymer formation (Şahin et al., 2002).

Material Science

In material science, the electropolymerization and in situ sulfonation of aniline showcases the synthesis of polymers with tailored properties, such as conductivity and solubility, which are crucial for various applications (Şahin et al., 2002). Additionally, the palladium-catalyzed arylation of fluoroalkylamines represents a method to synthesize fluorinated anilines, highlighting the importance of fluorine atoms in modifying the physical and chemical properties of organic molecules (Brusoe et al., 2015).

Theoretical Studies

Theoretical structural analysis provides insights into the electronic and structural properties of aniline derivatives, facilitating the design of new materials and molecules with desired functionalities. For instance, the study of 3-chloro-4-fluoro-aniline through computational methods highlights the potential of computational chemistry in predicting the properties of complex molecules (Aziz et al., 2018).

Safety and Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-fluoro-2-(methylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKETVCKJAAJWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(methanesulfonylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(methanesulfonylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(methanesulfonylmethyl)aniline
Reactant of Route 3
3-Fluoro-2-(methanesulfonylmethyl)aniline
Reactant of Route 4
3-Fluoro-2-(methanesulfonylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-(methanesulfonylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-(methanesulfonylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.